molecular formula C8H19ClSi B1272171 Chloro(hexyl)dimethylsilane CAS No. 3634-59-1

Chloro(hexyl)dimethylsilane

Cat. No.: B1272171
CAS No.: 3634-59-1
M. Wt: 178.77 g/mol
InChI Key: JQYKSDDVPXVEOL-UHFFFAOYSA-N
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Description

Chloro(hexyl)dimethylsilane is an organosilicon compound with the molecular formula C8H19ClSi. It is a colorless to almost colorless liquid at room temperature. This compound is primarily used as a reagent in organic synthesis and as an intermediate in the production of other organosilicon compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloro(hexyl)dimethylsilane can be synthesized through the reaction of hexylmagnesium bromide with dimethylchlorosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction is as follows:

C6H13MgBr+(CH3)2SiClC6H13Si(CH3)2Cl+MgBrCl\text{C}_6\text{H}_{13}\text{MgBr} + \text{(CH}_3\text{)}_2\text{SiCl} \rightarrow \text{C}_6\text{H}_{13}\text{Si(CH}_3\text{)}_2\text{Cl} + \text{MgBrCl} C6​H13​MgBr+(CH3​)2​SiCl→C6​H13​Si(CH3​)2​Cl+MgBrCl

Industrial Production Methods: In industrial settings, the production of this compound often involves the direct chlorination of hexyl(dimethyl)silane. This method is preferred due to its scalability and cost-effectiveness .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as alcohols, amines, or thiols.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form hexyl(dimethyl)silanol and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Alcohols, amines, thiols.

    Conditions: Typically, these reactions are carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Major Products:

    Hexyl(dimethyl)silanol: Formed through hydrolysis.

    Hexyl(dimethyl)silylethers: Formed through substitution reactions with alcohols.

Scientific Research Applications

Chloro(hexyl)dimethylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of organosilicon compounds and as a protecting group for alcohols and amines.

    Biology: Employed in the modification of biomolecules to enhance their stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.

    Industry: Utilized in the production of silicone-based materials, coatings, and adhesives

Mechanism of Action

The mechanism of action of chloro(hexyl)dimethylsilane primarily involves its reactivity towards nucleophiles. The silicon-chlorine bond is polarized, making the silicon atom electrophilic and susceptible to attack by nucleophiles. This leads to the substitution of the chlorine atom with the nucleophile, forming a new silicon-nucleophile bond. The pathways involved include nucleophilic substitution and hydrolysis .

Comparison with Similar Compounds

  • Chloro(trimethyl)silane
  • Chloro(methyl)dimethylsilane
  • Chloro(phenyl)dimethylsilane

Comparison: Chloro(hexyl)dimethylsilane is unique due to its longer alkyl chain compared to similar compounds like chloro(trimethyl)silane and chloro(methyl)dimethylsilane. This longer chain imparts different physical properties, such as higher boiling point and increased hydrophobicity, making it suitable for specific applications where these properties are advantageous .

Properties

IUPAC Name

chloro-hexyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19ClSi/c1-4-5-6-7-8-10(2,3)9/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYKSDDVPXVEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3634-59-1
Record name Chloro(hexyl)dimethylsilane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To the same reactor as used in Example 1 were added 40.1 g (0.25 mole) of hexyldimethylsilanol, 160 g of 1,2-dichloroethane and 1.83 g (0.025 mole) of N,N-dimethylformamide, and 27.2 g (0.275 mole) of phosgene was introduced into the resulting mixture at a temperature of from 40° to 45° C. over 2 hours with stirring. After completion of the introduction, the same procedure as in Example 7 was carried out to obtain 40.7 g of hexyldimethylchlorosilane.
Quantity
40.1 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Chloro(hexyl)dimethylsilane
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Chloro(hexyl)dimethylsilane

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